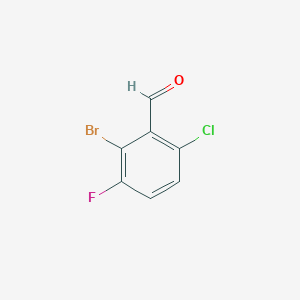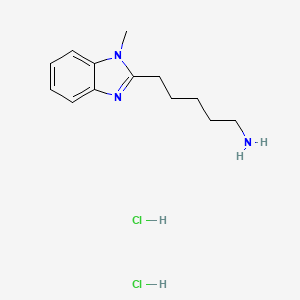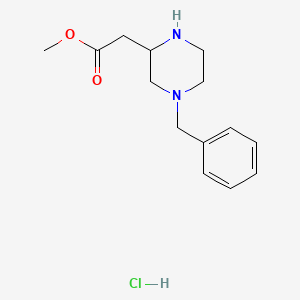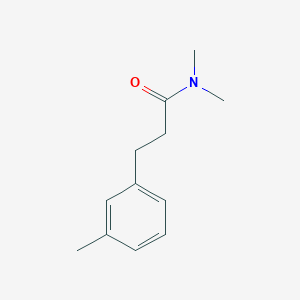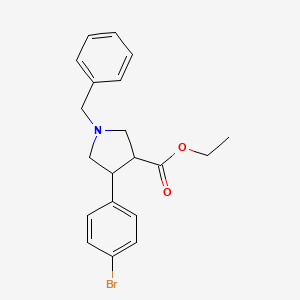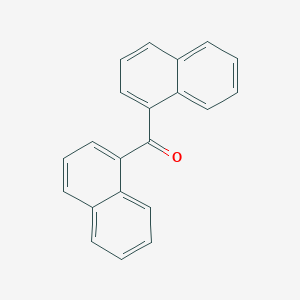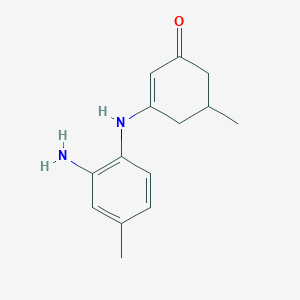
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline (BHAI) is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. BHAI has been studied for its ability to regulate various biological processes, including gene expression, cell signaling, and protein folding. BHAI has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
科学的研究の応用
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has been used in a variety of scientific research applications. It has been used to study gene expression, cell signaling, and protein folding. 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has also been used to study the effects of drugs on the body, and to develop new drugs and treatments for various diseases. It has been used to study the effects of radiation on cells, and to develop new methods of radiation therapy. 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has also been used to study the effects of aging on cells, and to develop new treatments for age-related diseases.
作用機序
The mechanism of action of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is still not fully understood. However, it is thought to act on the cell surface by binding to and activating certain receptors. It has been shown to bind to and activate the G-protein coupled receptors, which are involved in the regulation of cell signaling pathways. It is also thought to interact with other proteins, such as transcription factors and enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate gene expression, cell signaling, and protein folding. It has also been shown to have anti-inflammatory and anti-cancer effects. It has been shown to have an effect on the immune system, and to have an effect on the metabolism of carbohydrates, proteins, and lipids.
実験室実験の利点と制限
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of different experiments. It is also relatively stable in aqueous solution, and it has a wide range of biological effects. However, there are some limitations to using 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline in lab experiments. It is not soluble in organic solvents, and it can be toxic at high concentrations.
将来の方向性
There are a number of potential future directions for 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline research. Further research could be done to better understand its mechanism of action, and to develop new and improved synthetic methods. Research could also be done to further explore its effects on gene expression, cell signaling, and protein folding. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, research could be done to explore its potential uses in drug development and radiation therapy.
合成法
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline can be synthesized by a variety of methods, including condensation reactions, ring-closing metathesis, and the acylation of hydrazines. The most common method used to synthesize 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is the condensation reaction of indole-3-acetic acid and 5-bromo-2-oxoindoline. This reaction is carried out in aqueous solution and yields 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline in high yields.
特性
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c19-11-5-6-15-13(8-11)17(18(25)21-15)23-22-16(24)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,20-21,25H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZJQOBTFWEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
